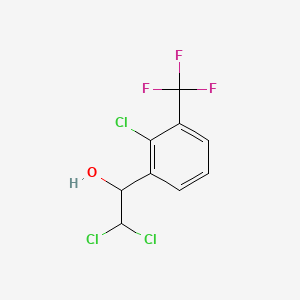
2,2-Dichloro-1-(2-chloro-3-(trifluoromethyl)phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-(2-chloro-3-(trifluoromethyl)phenyl)ethanol is an organic compound with the molecular formula C9H6Cl3F3O.
Métodos De Preparación
The synthesis of 2,2-Dichloro-1-(2-chloro-3-(trifluoromethyl)phenyl)ethanol typically involves the reaction of 2-chloro-3-(trifluoromethyl)benzaldehyde with dichloromethane in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2,2-Dichloro-1-(2-chloro-3-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-(2-chloro-3-(trifluoromethyl)phenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1-(2-chloro-3-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biological molecules. This compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar compounds to 2,2-Dichloro-1-(2-chloro-3-(trifluoromethyl)phenyl)ethanol include:
2,2-Dichloro-1-(3-(trifluoromethyl)phenyl)ethanol: Similar structure but with a different position of the trifluoromethyl group.
2-Chloro-2,2-difluoro-1-phenyl-ethanol: Contains difluoro instead of trifluoromethyl group.
1-(2,6-Dichloro-3-fluoro-phenyl)ethanol: Contains a fluorine atom instead of a trifluoromethyl group. The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H6Cl3F3O |
|---|---|
Peso molecular |
293.5 g/mol |
Nombre IUPAC |
2,2-dichloro-1-[2-chloro-3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H6Cl3F3O/c10-6-4(7(16)8(11)12)2-1-3-5(6)9(13,14)15/h1-3,7-8,16H |
Clave InChI |
CUKLTVBUUSNJOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)C(C(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


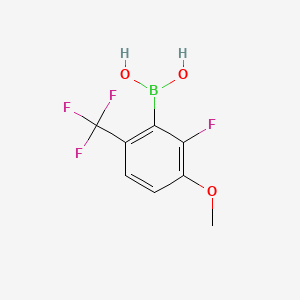

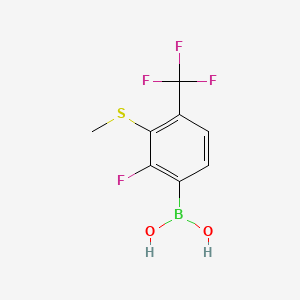
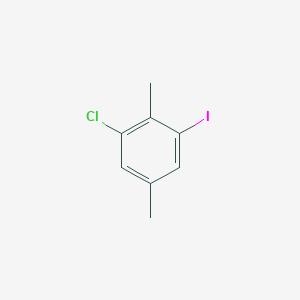
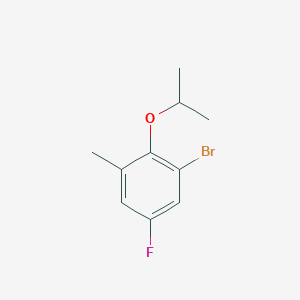
![2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol](/img/structure/B14021158.png)
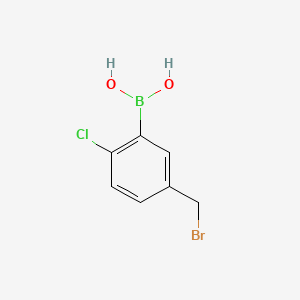
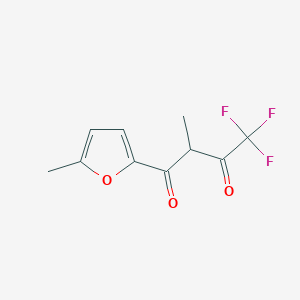
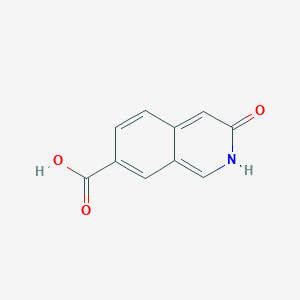
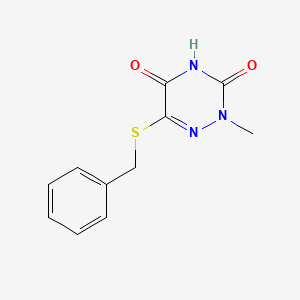
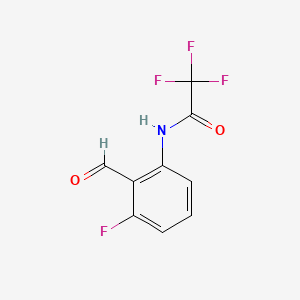

![6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14021199.png)
![Methyl 1-(carbamoylamino)-4-[(4-chlorophenyl)carbamoyl]-2,5-dimethyl-pyrrole-3-carboxylate](/img/structure/B14021203.png)
